molecular formula C22H16Cl2N4O2 B266577 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Número de catálogo B266577
Peso molecular: 439.3 g/mol
Clave InChI: WQGKIPBVEZUSDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, also known as DPP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of diabetes, cancer, and inflammation. This compound inhibitors have been shown to improve glucose homeostasis by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion. Moreover, this compound inhibitors have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating the immune response and inhibiting the proliferation of cancer cells.

Mecanismo De Acción

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile acts as a peptidase enzyme that cleaves peptides at the N-terminal dipeptide bond. It is involved in the degradation of various peptides, including incretin hormones, neuropeptides, and chemokines. This compound inhibitors bind to the active site of the enzyme and inhibit its activity, leading to the accumulation of incretin hormones and other peptides in the circulation. This results in the stimulation of insulin secretion, inhibition of glucagon secretion, and modulation of the immune response.
Biochemical and Physiological Effects
This compound inhibitors have been shown to improve glucose homeostasis by increasing insulin secretion, decreasing glucagon secretion, and improving insulin sensitivity. Moreover, this compound inhibitors have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating the immune response and inhibiting the proliferation of cancer cells. However, the long-term effects of this compound inhibitors on glucose metabolism, immune function, and cancer risk are still under investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile inhibitors have several advantages for lab experiments, including their specificity, potency, and availability. They can be used to study the role of this compound in various physiological and pathological processes and to develop novel drugs for the treatment of diabetes, cancer, and inflammation. However, this compound inhibitors have some limitations, including their off-target effects, toxicity, and variability in pharmacokinetics and pharmacodynamics.

Direcciones Futuras

There are several future directions for the research on 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, including the development of more potent and selective inhibitors, the investigation of the long-term effects of this compound inhibitors on glucose metabolism, immune function, and cancer risk, and the exploration of the role of this compound in other physiological and pathological processes. Moreover, the use of this compound inhibitors in combination with other drugs, such as GLP-1 receptor agonists and sodium-glucose cotransporter 2 (SGLT2) inhibitors, may provide a more effective and comprehensive approach for the treatment of diabetes.

Métodos De Síntesis

The synthesis of 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves the reaction of various chemicals, including 2,6-dichloro-3-nitropyridine, 3-pyridinemethanol, and 4-amino-5-cyano-6-methyl-2-pyridone. The reaction is carried out under controlled conditions, including the use of solvents, catalysts, and temperature, to ensure the formation of the desired product. The yield of this compound can be optimized by modifying the reaction parameters, such as the concentration of reagents and reaction time.

Propiedades

Fórmula molecular

C22H16Cl2N4O2

Peso molecular

439.3 g/mol

Nombre IUPAC

2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H16Cl2N4O2/c1-12-8-17-20(22(29)28(12)11-13-4-3-7-27-10-13)18(14(9-25)21(26)30-17)19-15(23)5-2-6-16(19)24/h2-8,10,18H,11,26H2,1H3

Clave InChI

WQGKIPBVEZUSDH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)N1CC4=CN=CC=C4

SMILES canónico

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)N1CC4=CN=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.